N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide
Description
N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (–CN) and a furan ring substituted with methoxyphenyl groups. Cyanoacetamides are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds .
Properties
Molecular Formula |
C28H33N3O3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]methanimidamide |
InChI |
InChI=1S/C28H33N3O3/c1-5-7-17-31(18-8-6-2)20-30-28-25(19-29)26(21-9-13-23(32-3)14-10-21)27(34-28)22-11-15-24(33-4)16-12-22/h9-16,20H,5-8,17-18H2,1-4H3/b30-20+ |
InChI Key |
ZXBXJXGHXVVZNS-TWKHWXDSSA-N |
Isomeric SMILES |
CCCCN(CCCC)/C=N/C1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Canonical SMILES |
CCCCN(CCCC)C=NC1=C(C(=C(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of cyanoacetamides, including N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE, typically involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and solid supports like aluminum oxide can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives when reacted with cyclohexanone and sulfur under microwave irradiation .
Scientific Research Applications
N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE involves its interaction with molecular targets through its cyano and methoxyphenyl groups. These functional groups enable the compound to participate in various biochemical pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE include other cyanoacetamide derivatives, such as:
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
- 4,5-dicyano-1,2,3-triazole derivatives
Uniqueness
The uniqueness of N,N-DIBUTYL-N’-[3-CYANO-4,5-BIS(4-METHOXYPHENYL)-2-FURYL]IMINOFORMAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and methoxyphenyl groups enhances its reactivity and potential for forming diverse heterocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
